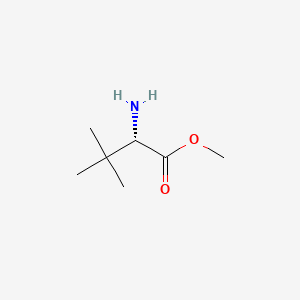![molecular formula C7H8N2O B1310763 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54906-42-2](/img/structure/B1310763.png)
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Übersicht
Beschreibung
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be achieved through various methods. One efficient approach involves a domino Michael/intramolecular nucleophilic substitution pathway using potassium hydroxide in dichloromethane. This method employs vinyl selenones and 1H-pyrrole-2-carboxamides as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available reagents and mild reaction conditions makes this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
- 4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOLMXYCOTPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415996 | |
| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54906-42-2 | |
| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with their target kinases, and what are the downstream effects?
A: While the exact binding mechanisms may vary depending on the specific 4-alkyl substituent present on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these compounds are proposed to function as kinase inhibitors. [, ] This means they likely bind to the active site of target kinases, preventing the binding of ATP and/or substrate, and thereby inhibiting the kinase's catalytic activity. [, ] Inhibiting kinases like PIM kinases, which play roles in cell survival and proliferation, can lead to downstream effects such as the degradation of c-Myc, a protein often overexpressed in various cancers. []
Q2: How does modifying the structure of this compound derivatives influence their activity and selectivity for specific kinases?
A: Research indicates that introducing specific stereochemistry and structural modifications to the this compound scaffold can significantly impact its potency and selectivity against different kinases. [] For instance, compound 20c, a specific derivative described in the research, exhibited enhanced potency against PIM1 and PIM2 kinases compared to earlier analogs. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired pharmacological properties.
Q3: What are the challenges associated with the pharmacokinetic properties of this compound derivatives, and how are researchers addressing them?
A: Early studies revealed that while initial this compound derivatives showed promise as PIM kinase inhibitors, they suffered from suboptimal ADME/PK properties and limited oral bioavailability. [] To overcome these limitations, researchers are employing structure-guided design strategies. By introducing specific modifications to the scaffold, they aim to improve the compounds' pharmacokinetic profiles, such as enhancing absorption, distribution, metabolism, and excretion (ADME). [] This iterative optimization process is crucial for developing these compounds into viable drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)





![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)
